(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15ClFN3O2S and its molecular weight is 415.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile (CAS No. 683258-49-3) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships (SAR), and detailed research findings.
Chemical Structure
The molecular formula for this compound is C20H15ClFN3O2S, with a molecular weight of 415.87 g/mol. The structural features include a thiazole ring, a chloro-fluorophenyl group, and methoxy-substituted phenyl moieties, which are critical for its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives, including the target compound, exhibit significant antitumor properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways.
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A431 | 1.98 ± 1.22 | Bcl-2 inhibition |
Compound B | HepG2 | 1.30 | HDAC inhibition |
(E)-3... | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a lead in developing new antimicrobial agents.
Table 2: Antimicrobial Activity
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the phenyl and thiazole rings significantly influence biological activity. Key findings include:
- Chloro and Fluoro Substituents: Enhance lipophilicity and binding affinity to target proteins.
- Methoxy Groups: Increase solubility and bioavailability.
- Thiazole Ring: Essential for interaction with cellular targets, particularly in cancer cells.
Case Study 1: Anticancer Efficacy
A study involving various thiazole derivatives demonstrated that compounds similar to our target showed potent activity against the A431 cell line with IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism was primarily linked to the inhibition of anti-apoptotic proteins.
Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives were tested against multiple bacterial strains, revealing that modifications in substituents led to enhanced antimicrobial efficacy . The study emphasized the importance of electron-withdrawing groups in increasing antibacterial activity.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-14-4-5-16(22)15(21)8-14/h3-8,10-11,24H,1-2H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCLXQMHGBHJIE-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.